molecular formula C13H25NO3 B2357077 tert-Butyl 8-oxooctylcarbamate CAS No. 133728-26-4

tert-Butyl 8-oxooctylcarbamate

Cat. No.: B2357077
CAS No.: 133728-26-4
M. Wt: 243.347
InChI Key: NJXIJKXUFFXDMC-UHFFFAOYSA-N
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Description

Contextualizing tert-Butyl Carbamate (B1207046) Architectures in Contemporary Organic Chemistry

In the realm of modern organic chemistry, tert-butyl carbamates, often referred to as Boc-protected amines, represent a cornerstone of protecting group strategy. ontosight.aimasterorganicchemistry.com The tert-butoxycarbonyl (Boc) group is prized for its ability to temporarily mask the reactivity of primary and secondary amines, preventing them from undergoing unwanted reactions during complex multi-step syntheses. ontosight.aiorganic-chemistry.org This protective strategy is crucial in the synthesis of pharmaceuticals, peptides, and other intricate organic molecules. ontosight.aiacs.org

The utility of the Boc group stems from its unique stability and cleavage characteristics. It is robust under a wide range of basic and nucleophilic conditions, allowing for selective reactions at other sites within a molecule. organic-chemistry.org Conversely, the Boc group can be readily removed under specific acidic conditions, typically with trifluoroacetic acid (TFA), which regenerates the free amine with high efficiency. masterorganicchemistry.com This orthogonal reactivity is a key principle in modern synthetic design, enabling chemists to construct complex molecular architectures with precision and control. organic-chemistry.org The synthesis of carbamates, including tert-butyl carbamates, can be achieved through various methods, with the Curtius rearrangement of acyl azides being a notable pathway. organic-chemistry.orgacs.org

Significance of Oxo-Octyl Chains in Synthetic and Biological Contexts

The oxo-octyl chain, an eight-carbon chain featuring a ketone (oxo) functional group, is a significant structural motif in various areas of chemistry and biology. The presence of both a carbonyl group and a moderately long alkyl chain imparts a dual character to molecules containing this moiety. The alkyl portion contributes to lipophilicity, which can influence a molecule's solubility and its ability to traverse biological membranes. acs.org

In biological systems, molecules with structures similar to oxo-octyl chains, such as N-acylhomoserine lactones, are involved in bacterial communication processes known as quorum sensing. nih.gov These signaling molecules can influence a range of bacterial behaviors. Furthermore, the carbonyl functionality within the oxo-octyl chain provides a reactive site for further chemical modification, making it a valuable building block in synthetic chemistry. For instance, it can participate in reactions like reductions, olefinations, and carbon-carbon bond-forming reactions, allowing for the elaboration of the carbon skeleton.

Research Trajectories and Academic Relevance of tert-Butyl 8-oxooctylcarbamate

This compound emerges as a molecule of interest at the intersection of protecting group chemistry and the functional importance of linear carbon chains. Its structure, which combines a Boc-protected amine with an eight-carbon chain terminating in a ketone, makes it a versatile intermediate in organic synthesis.

This bifunctional nature allows for a modular approach to synthesis. The protected amine can be carried through a series of reactions involving the ketone, and then deprotected to reveal a primary amine for subsequent transformations. This is particularly useful in the construction of more complex molecules where the sequencing of reactive group introduction is critical. For example, it can be used in the synthesis of modified amino acids, ligands for metal complexes, or as a linker in the development of bioconjugates or proteolysis-targeting chimeras (PROTACs), where the alkyl chain serves as a spacer between two active domains. broadpharm.com The academic relevance of this compound lies in its potential to facilitate the synthesis of novel compounds with tailored properties for applications in medicinal chemistry, materials science, and chemical biology.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 133728-26-4 keyorganics.net
Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
Appearance White to off-white solid
Boiling Point ~362.8 °C at 760 mmHg (Predicted)
Melting Point Not available
Density ~0.96 g/cm³ (Predicted)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(8-oxooctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h11H,4-10H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXIJKXUFFXDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133728-26-4
Record name tert-butyl (8-oxooctyl)carbamate
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Synthetic Methodologies and Strategies for Tert Butyl 8 Oxooctylcarbamate

Established Synthetic Pathways for Carbamate (B1207046) Formation

The creation of the tert-butyl carbamate moiety is a critical step, typically performed early in the synthetic sequence to protect the primary amine. This protection prevents the amine from undergoing undesirable side reactions during subsequent functional group manipulations, such as oxidation.

N-tert-Butoxycarbonylation using Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most prevalent and robust method for the introduction of the tert-butoxycarbonyl (Boc) group is the reaction of a primary amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. acs.orgresearchgate.net This reaction is characterized by its high efficiency, mild conditions, and the generation of innocuous by-products (tert-butanol and carbon dioxide). beilstein-journals.orgchemistrysteps.com

A logical starting material for the synthesis of tert-Butyl 8-oxooctylcarbamate is 8-aminooctan-1-ol. epa.gov The protection of its primary amino group would yield tert-butyl (8-hydroxyoctyl)carbamate, a direct precursor to the final product. cymitquimica.com The N-tert-butoxycarbonylation is typically conducted in a variety of solvents, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or aqueous mixtures, in the presence of a mild base to neutralize the acidic proton of the amine and facilitate the reaction. wikipedia.orgnih.gov

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. chemistrysteps.com This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxycarbonate anion, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamic acid proton.

Table 1: Representative Conditions for N-tert-Butoxycarbonylation with Boc₂O
SubstrateBaseSolventTemperatureYieldReference
Primary AmineSodium Bicarbonate (NaHCO₃)Water/DioxaneRoom Temp.High acs.org
Primary Amine4-(Dimethylamino)pyridine (DMAP)Acetonitrile (B52724)Room Temp.High acs.org
Amino AlcoholTriethylamine (B128534) (Et₃N)Dichloromethane (DCM)Room Temp.92% nih.gov
Various AminesNone (Catalyst-Free)WaterRoom Temp.Excellent organic-chemistry.org

Alternative Reagents and Conditions for tert-Butyl Carbamate Synthesis

While Boc₂O is the workhorse reagent, several alternatives have been developed for specific applications. These reagents can offer different reactivity profiles or advantages in certain contexts. organic-chemistry.org For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) can be used, as can various tert-butyl carbonate derivatives. acs.org

Additionally, methods that avoid organic solvents and catalysts align with the principles of green chemistry. A catalyst-free N-tert-butoxycarbonylation of amines performed in water has been shown to be highly chemoselective, preventing the formation of common side products like ureas or double-Boc-protected amines. organic-chemistry.org Other reagents, such as O-alkyl S-(pyridin-2-yl)carbonothiolates, allow for the selective N-protection of amines even in the presence of multiple hydroxyl groups. organic-chemistry.org

Functional Group Interconversions on the Octyl Chain

With the amine protected, the focus shifts to modifying the other end of the C8 chain to introduce the aldehyde functionality.

Introduction of the Oxo Moiety

The conversion of a primary alcohol to an aldehyde is a delicate oxidation that must be stopped before further oxidation to a carboxylic acid occurs. Several methods are well-suited for this transformation on a sensitive substrate like tert-butyl (8-hydroxyoctyl)carbamate, which contains an acid-labile Boc group.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild, reliable, and highly selective method for oxidizing primary alcohols to aldehydes. wikipedia.org The reaction is typically run at room temperature in chlorinated solvents like DCM and is known for its high yields and tolerance of sensitive functional groups. wikipedia.orgthermofisher.kr It is particularly effective for N-protected amino alcohols, proceeding without epimerization at adjacent chiral centers, highlighting its mild nature. wikipedia.orgthermofisher.krsci-hub.se

Swern Oxidation: This classic method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or a similar agent, followed by the addition of a hindered base like triethylamine (Et₃N). alfa-chemistry.com The Swern oxidation is performed at low temperatures (typically -78 °C) and is highly efficient. alfa-chemistry.comorganic-chemistry.org It is well-suited for preparing N-protected α-amino aldehydes, although care must be taken to maintain the low temperature to avoid side reactions. thieme-connect.com

Other methods include using TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) as a catalyst with a stoichiometric oxidant or employing Parikh-Doering conditions. sci-hub.sethieme-connect.com

Table 2: Comparison of Oxidation Methods for tert-Butyl (8-hydroxyoctyl)carbamate
MethodReagentsTypical ConditionsAdvantagesDisadvantagesReference
Dess-Martin OxidationDess-Martin Periodinane (DMP)DCM, Room Temp.Mild, high yield, high chemoselectivity, minimal purification.Reagent is expensive and potentially explosive. wikipedia.orgsci-hub.se
Swern OxidationDMSO, (COCl)₂, Et₃NDCM, -78 °CHigh yields, reliable, common lab reagents.Requires cryogenic temperatures, produces foul-smelling by-products. alfa-chemistry.comthieme-connect.com
IBX Oxidationo-Iodoxybenzoic acid (IBX)DMSO or refluxing EtOAcEfficient, stable reagent, environmentally benign.IBX is insoluble in many organic solvents. thieme-connect.com

Chain Elongation and Modification Approaches

Instead of starting with a C8 precursor, the carbon backbone can be constructed from smaller fragments. Such strategies add versatility to the synthesis.

The Wittig Reaction: This powerful carbon-carbon bond-forming reaction can be used to construct the octenyl chain. masterorganicchemistry.comwikipedia.org For example, a reaction between a C6 aldehyde and a two-carbon phosphonium (B103445) ylide could form an eight-carbon chain containing a double bond. Subsequent functional group manipulation, such as hydroboration-oxidation of the alkene, could then generate the primary alcohol, which is oxidized to the target aldehyde. chemistrysteps.comorganic-chemistry.org

Grignard Reactions: The addition of a Grignard reagent to an electrophile is a classic method for chain elongation. acs.orgnih.gov A synthetic strategy could involve the reaction of a Grignard reagent derived from a protected bromo-alcohol with an appropriate epoxide or aldehyde to construct the C8 skeleton. nih.gov

Another approach involves the hydroboration-oxidation of a terminal alkene. For instance, a Boc-protected 7-octen-1-amine could be subjected to anti-Markovnikov hydroboration-oxidation to selectively form the terminal alcohol, tert-butyl (8-hydroxyoctyl)carbamate, which is then oxidized to the desired aldehyde. nih.govnih.gov

Stereoselective Synthesis and Chiral Auxiliaries in this compound Preparation

The title compound, This compound , is an achiral molecule. Therefore, stereoselective synthesis is not required for its preparation. However, the methodologies described can be adapted to synthesize chiral analogues, where a stereocenter is present on the octyl chain. This is achieved by using a chiral auxiliary, a stereogenic unit temporarily incorporated to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

Evans Oxazolidinone Auxiliaries: Evans auxiliaries are among the most reliable and widely used for controlling stereochemistry in alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net To prepare a chiral version of the target molecule, one could start with an Evans oxazolidinone acylated with a short-chain carboxylic acid. acs.org A stereoselective alkylation reaction could then be used to introduce the remainder of the carbon chain, establishing a new stereocenter with high diastereoselectivity. researchgate.netnih.gov

The process would involve:

Acylating a chiral oxazolidinone (e.g., with propionyl chloride).

Generating an enolate and reacting it with a C5 alkyl halide electrophile in a highly diastereoselective alkylation.

Removing the chiral auxiliary via reductive cleavage (e.g., with LiBH₄) to yield a chiral primary alcohol.

Protecting the newly revealed amine (if the starting material was an amino acid derivative) and oxidizing the alcohol to the aldehyde.

This strategy allows for precise control over the absolute configuration of a stereocenter on the alkyl chain, enabling access to enantiomerically pure versions of functionalized long-chain molecules. bath.ac.ukrsc.org

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is a key process in various chemical applications. In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been developed for the N-tert-butoxycarbonylation (Boc protection) of amines, which are directly applicable to the synthesis of this compound from 8-oxooctylamine and di-tert-butyl dicarbonate ((Boc)2O). These methods focus on minimizing environmental impact by utilizing eco-friendly solvents, reusable catalysts, and milder reaction conditions.

A significant advancement in green organic synthesis is the use of water as a solvent, which is a cheap, non-toxic, and non-flammable alternative to conventional organic solvents. nih.govscirp.org Research has demonstrated efficient and chemoselective N-tert-butoxycarbonylation of various amines in aqueous systems, often without the need for an acid or base catalyst. nih.gov This approach is highly relevant for the synthesis of this compound, offering a more sustainable pathway.

Furthermore, the development of heterogeneous catalysts represents a cornerstone of green synthesis, allowing for easy separation and reuse, thereby reducing waste and cost. scirp.orgsemanticscholar.org Several innovative catalytic systems have been reported for Boc protection, including:

Nano-γ-Fe2O3: These magnetic nanoparticles have been successfully employed as an efficient, green, and reusable catalyst for the N-tert-butoxycarbonylation of a wide range of amines in water at room temperature. scirp.orgsemanticscholar.org The catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. scirp.org

Sulfonated Reduced Graphene Oxide (SrGO): This metal-free solid acid catalyst has shown high efficiency for the chemoselective Boc protection of amines under solvent-free conditions at ambient temperature. thieme-connect.com The reaction proceeds rapidly, with high yields, and the catalyst can be recycled for several consecutive runs. thieme-connect.com

Mesoporous SBA-15: This silica-based material serves as a heterogeneous catalyst for the N-Boc protection of amines under solvent-free conditions at room temperature. bohrium.com Its large surface area and ordered structure contribute to its high catalytic activity and stability over multiple cycles. bohrium.com

Solvent-free reaction conditions are another key aspect of green chemistry, eliminating the need for potentially hazardous and volatile organic compounds. bohrium.comresearchgate.net The reaction of an amine with (Boc)2O can often be carried out neat, particularly with a solid catalyst, leading to a significant reduction in waste. bohrium.comresearchgate.net

Biocatalysis is also emerging as a powerful tool for green chemical synthesis. mdpi.comrsc.org While specific enzymatic methods for the synthesis of this compound are not yet widely reported, the use of enzymes for the protection and deprotection of amines is an active area of research. mdpi.comacsgcipr.org This approach offers the potential for high selectivity and mild reaction conditions, further contributing to the development of sustainable synthetic routes. rsc.org

The following table summarizes various green chemistry approaches applicable to the synthesis of this compound.

Catalyst/MethodSolventTemperatureKey Advantages
Nano-γ-Fe2O3 WaterRoom TemperatureGreen and reusable catalyst, easy magnetic separation, high yields. scirp.orgsemanticscholar.org
Sulfonated Reduced Graphene Oxide (SrGO) Solvent-freeRoom TemperatureMetal-free, reusable solid acid catalyst, short reaction times. thieme-connect.com
Mesoporous SBA-15 Solvent-freeRoom TemperatureHeterogeneous catalyst, high stability and reusability, no need for column chromatography. bohrium.com
Water-mediated (catalyst-free) Water/AcetoneRoom TemperatureEnvironmentally friendly solvent, avoids use of acid/base catalysts. nih.gov
Biocatalysis Aqueous bufferMildHigh selectivity, potential for enantioselective synthesis. mdpi.comrsc.org

These green methodologies provide a framework for developing more sustainable and environmentally responsible processes for the production of this compound.

Chemical Reactivity and Reaction Mechanisms of Tert Butyl 8 Oxooctylcarbamate

Reactions of the Terminal Aldehyde/Ketone (Oxo) Functionality

The terminal oxo group in tert-Butyl 8-oxooctylcarbamate is an aldehyde, a highly reactive functional group that readily undergoes a variety of transformations. msu.edu Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater polarization of the carbonyl group. libretexts.orglibretexts.org

The most characteristic reaction of the aldehyde group is nucleophilic addition. openstax.orgmedlifemastery.com In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. libretexts.org This forms a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. openstax.org

Key nucleophilic addition reactions include:

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the aldehyde to form a secondary alcohol after acidic workup.

Formation of Cyanohydrins: The addition of a cyanide ion (from HCN with a catalytic base) yields a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and α-amino acids. msu.edu

Formation of Acetals and Hemiacetals: In the presence of an acid catalyst, alcohols react with the aldehyde to form hemiacetals, which can then react with a second molecule of alcohol to form a stable acetal. britannica.com This reaction is reversible and is often used to protect the aldehyde group during other synthetic steps. libretexts.org

Table 2: Examples of Nucleophilic Addition Reactions

NucleophileReagent(s)Product Type
Hydride (H⁻)NaBH₄, LiAlH₄Primary Alcohol
Alkyl/Aryl Group (R⁻)R-MgX, R-LiSecondary Alcohol
Cyanide (CN⁻)HCN, KCNCyanohydrin
Alcohol (R'OH)R'OH, H⁺ catalystAcetal/Hemiacetal
Water (H₂O)H₂OHydrate (Gem-diol)

The oxidation state of the aldehyde's carbonyl carbon can be easily altered.

Reductions: The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). britannica.comncert.nic.invedantu.com Catalytic hydrogenation using H₂ gas with a metal catalyst (such as Ni, Pd, or Pt) is also an effective method. britannica.comvedantu.com For a complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated HCl) reduction conditions can be employed, although the latter would also cleave the Boc group. britannica.comncert.nic.in

Oxidations: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. libretexts.orgjackwestin.com Strong oxidants like potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃ in the Jones reagent), and nitric acid are effective. ncert.nic.inlibretexts.orgchemistrysteps.com Milder reagents can also be used, which offers greater selectivity. For example, Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) oxidizes aldehydes to carboxylates while depositing a silver mirror, a classic qualitative test for aldehydes. libretexts.org

Table 3: Common Reduction and Oxidation Reactions

TransformationReagent(s)Product Functional Group
Reduction
To Primary AlcoholNaBH₄ or LiAlH₄-CH₂OH
To Primary AlcoholH₂ / Pd, Pt, or Ni-CH₂OH
To AlkaneH₂NNH₂, KOH (Wolff-Kishner)-CH₃
Oxidation
To Carboxylic AcidKMnO₄, K₂Cr₂O₇, or Jones Reagent (CrO₃/H₂SO₄)-COOH
To Carboxylic AcidTollens' Reagent [Ag(NH₃)₂]⁺-COOH (as carboxylate)
To Carboxylic AcidO₂ / N-Hydroxyphthalimide (NHPI)-COOH

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. tminehan.com The aldehyde in this compound can participate in several such reactions.

Aldol (B89426) Condensation: Since the aldehyde possesses α-hydrogens, it can undergo a base-catalyzed self-condensation to form a β-hydroxy aldehyde (an aldol). wikipedia.orgbyjus.comsigmaaldrich.com This product can subsequently dehydrate upon heating to yield an α,β-unsaturated aldehyde. tminehan.com It can also participate in crossed-aldol condensations with other enolizable aldehydes or ketones. tminehan.combyjus.com

Formation of Imines and Related Derivatives: The aldehyde reacts with primary amines (R-NH₂) to form imines (or Schiff bases). msu.edu It can also react with other ammonia (B1221849) derivatives like hydroxylamine (B1172632) (to form oximes), hydrazine (B178648) (to form hydrazones), and semicarbazide (B1199961) (to form semicarbazones). libretexts.org These reactions are typically acid-catalyzed and involve the elimination of water. msu.edu

Wittig Reaction: The aldehyde can react with a phosphorus ylide (a Wittig reagent) to form an alkene. This is a powerful method for forming carbon-carbon double bonds with high regioselectivity.

Table 4: Derivative Formation via Condensation Reactions

Reagent TypeExample ReagentProduct Derivative
Primary AmineR'-NH₂Imine (Schiff Base)
HydroxylamineNH₂OHOxime
HydrazineH₂NNH₂Hydrazone
Phosphorus YlidePh₃P=CHR' (Wittig Reagent)Alkene
Enolate (from another carbonyl)Aldehyde/Ketone + Baseβ-Hydroxy Aldehyde (Aldol)

Reactivity of the Alkane Linker: Selective Functionalization

The octyl chain of this compound presents a series of methylene C(sp³)–H bonds, which are typically the least reactive sites in a molecule. However, modern synthetic methodologies offer potential pathways for their selective functionalization. The challenge lies in achieving regioselectivity, differentiating between the various methylene groups (C2 to C7) along the chain.

Recent advancements in catalysis have shown promise in the selective functionalization of C–H bonds in long-chain alkanes. udel.eduacs.orgosti.gov These methods often involve radical-mediated processes or transition-metal-catalyzed C–H activation. In the context of this compound, the presence of the two functional groups at either end of the chain could influence this selectivity.

One plausible approach is through intramolecular hydrogen atom transfer (HAT) . This strategy often employs a directing group to position a reactive species in proximity to a specific C–H bond. While the Boc-carbamate group is not a classical directing group for remote C–H functionalization, it is conceivable that a catalyst system could be designed to interact with the carbamate's carbonyl oxygen or the terminal aldehyde, thereby directing functionalization to a specific position on the alkane chain. Such transformations typically require the generation of a radical intermediate. nih.gov

Photocatalysis offers another avenue for the selective functionalization of C–H bonds under mild conditions. beilstein-journals.orgnih.govrsc.orgrsc.org By using a suitable photocatalyst, it is possible to generate alkyl radicals from C–H bonds. The selectivity of such reactions is often governed by the stability of the resulting radical (tertiary > secondary > primary). For a linear alkane chain like that in this compound, this would generally favor functionalization at internal positions. However, catalyst design and reaction conditions can be tuned to influence regioselectivity.

Below is a table summarizing potential selective functionalization reactions of the alkane linker based on analogous systems.

Reaction TypeCatalyst/ReagentPotential Site of FunctionalizationProduct Type
Radical HalogenationN-Bromosuccinimide (NBS), LightStatistical mixture, favoring secondary positionsBromoalkane derivative
Photocatalytic ArylationAryl Diazonium Salt, Ru(bpy)₃²⁺Internal secondary positionsArylated alkane derivative
Directed C–H OxidationTransition Metal Catalyst with a Directing GroupSpecific methylene group (e.g., C6 or C7)Ketone or alcohol derivative

It is important to note that achieving high regioselectivity on a long, unactivated alkane chain remains a significant synthetic challenge. Most catalytic systems for linear alkanes tend to produce a mixture of regioisomers. nih.gov

Mechanistic Investigations of Key Transformations Involving this compound

Given the absence of direct mechanistic studies on this compound, this section will discuss the likely mechanisms for key transformations based on well-established principles for similar bifunctional molecules.

A key transformation would be the selective reduction of the aldehyde in the presence of the carbamate (B1207046). This can be achieved using chemoselective reducing agents like sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by a protic solvent (e.g., ethanol) to yield the primary alcohol. The carbamate group is generally stable under these conditions.

Another important transformation is the deprotection of the Boc-carbamate . This is typically carried out under acidic conditions, for instance, with trifluoroacetic acid (TFA). The mechanism begins with the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the primary amine and carbon dioxide.

Mechanisms for the functionalization of the alkane linker would likely proceed through radical intermediates. For instance, in a hypothetical photocatalytic C–H arylation, the mechanism would involve the following key steps:

Excitation of the photocatalyst by visible light.

Single Electron Transfer (SET) from the excited photocatalyst to the aryl diazonium salt, generating an aryl radical.

Hydrogen Atom Transfer (HAT) from a C–H bond on the octyl chain to the aryl radical, generating an alkyl radical on the chain.

Radical-radical coupling or a subsequent oxidation/reduction cycle involving the catalyst to form the new C–C bond.

The regioselectivity of the HAT step is crucial and is influenced by the C–H bond dissociation energies along the chain.

The following table outlines the key mechanistic steps for these transformations.

TransformationKey Mechanistic StepsIntermediates
Aldehyde Reduction1. Nucleophilic attack of hydride. 2. Protonation of the alkoxide.Alkoxide
Boc Deprotection1. Protonation of the carbamate. 2. Cleavage to form a tert-butyl cation. 3. Decarboxylation.Carbamic acid, tert-butyl cation
C–H Functionalization (Photocatalytic)1. Photocatalyst excitation. 2. SET to generate a reactive species. 3. HAT from the alkane chain. 4. Bond formation.Alkyl radical

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of tert-Butyl 8-oxooctylcarbamate. Through the analysis of one- and two-dimensional spectra, the exact arrangement and bonding of hydrogen and carbon atoms can be mapped.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound is characterized by several distinct signals corresponding to the aldehyde, the alkyl chain, and the tert-butoxycarbonyl (Boc) protecting group.

The aldehydic proton is the most deshielded, appearing as a triplet at approximately 9.76 ppm due to coupling with the adjacent methylene (B1212753) group. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at around 1.44 ppm, a characteristic signal for this moiety. The protons on the methylene carbon adjacent to the carbamate (B1207046) nitrogen appear at about 3.10 ppm, while the methylene protons alpha to the aldehyde carbonyl are found around 2.42 ppm. The remaining methylene groups of the octyl chain produce a complex multiplet signal further upfield. A broad signal corresponding to the N-H proton of the carbamate is also typically observed.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~9.76 Triplet (t) 1H -CH O
~4.65 Broad Triplet (br t) 1H -NH -
~3.10 Quartet (q) 2H -CH ₂-NH-
~2.42 Triplet (t) 2H -CH ₂-CHO
~1.52 Multiplet (m) 4H -CH₂-CH₂ -CH₂-CHO, -CH₂-CH₂ -CH₂-NH-
~1.44 Singlet (s) 9H -C(CH ₃)₃

Note: Data are predicted based on typical chemical shifts for the respective functional groups.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone and the presence of key functional groups.

In the ¹³C NMR spectrum of this compound, the aldehyde carbon appears significantly downfield at approximately 202.9 ppm. libretexts.orglibretexts.org The carbonyl carbon of the Boc group is observed around 156.1 ppm. rsc.org The quaternary and methyl carbons of the tert-butyl group have characteristic shifts near 79.0 ppm and 28.4 ppm, respectively. rsc.org The carbons of the alkyl chain are observed in the 20-45 ppm range, with the carbons directly attached to the heteroatoms (oxygen, nitrogen, and the aldehyde carbonyl) being the most deshielded within this group.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ ppm) Assignment
~202.9 C HO
~156.1 -NH-C O-O-
~79.0 -O-C (CH₃)₃
~43.9 -C H₂-CHO
~40.8 -C H₂-NH-
~29.9 Alkyl Chain
~29.1 Alkyl Chain
~28.8 Alkyl Chain
~28.4 -C(C H₃)₃
~26.4 Alkyl Chain

Note: Data are predicted based on typical chemical shifts for the respective functional groups.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the entire octyl chain. Correlations would be observed between the aldehyde proton (δ ~9.76) and its neighboring CH₂ protons (δ ~2.42), and sequentially between all adjacent methylene groups along the backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively link the assignments from the ¹H and ¹³C spectra; for example, confirming that the proton singlet at δ 1.44 ppm corresponds to the carbon signal at δ 28.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is vital for establishing connectivity across quaternary carbons and carbonyls. Key correlations would include the signal from the tert-butyl protons (δ 1.44) to the quaternary carbon (δ ~79.0) and the carbamate carbonyl carbon (δ ~156.1), confirming the structure of the Boc protecting group and its attachment to the molecule.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₁₃H₂₅NO₃), the precise theoretical monoisotopic mass can be calculated and compared against the experimental value to confirm the chemical formula.

Table 3: HRMS Data for this compound (Formula: C₁₃H₂₅NO₃)

Ion Adduct Calculated Monoisotopic Mass (m/z)
[M+H]⁺ 244.19072
[M+Na]⁺ 266.17266

Electrospray Ionization (ESI) is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight determination. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to probe the molecular structure.

The most characteristic fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group and carbon dioxide. nih.govdoaj.org Upon collision-induced dissociation (CID), the protonated molecule (m/z 244.19) is expected to undergo two primary fragmentation steps:

A neutral loss of isobutylene (B52900) (C₄H₈, 56.06 Da), resulting in a fragment ion at m/z ~188.13. doaj.org

A subsequent neutral loss of carbon dioxide (CO₂, 43.99 Da) from the first fragment, leading to a second fragment ion at m/z ~144.14, which corresponds to the protonated 8-aminooctanal. nih.govdoaj.org

This characteristic loss of 100 Da (isobutylene and carbon dioxide) is a diagnostic hallmark for the presence of a tert-butyl carbamate group in the structure. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from reaction precursors, byproducts, and impurities, thereby enabling purity assessment and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to its moderate polarity and the presence of a long alkyl chain.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are separated based on their hydrophobicity. The long octyl chain in this compound will strongly interact with the C18 stationary phase, requiring a significant organic component in the mobile phase for elution. nih.gov Detection can be achieved using a UV detector, as the carbamate and ketone carbonyl groups exhibit absorbance at low wavelengths (around 200-220 nm), or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

ParameterValue/Description
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Injection Volume 10 µL

Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS can be a valuable tool after chemical derivatization to create a more volatile and thermally stable analogue.

A common strategy for compounds containing active hydrogen, such as the N-H group in the carbamate, is silylation. nih.gov Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the amine proton with a tert-butyldimethylsilyl (TBDMS) group. researchgate.netspringernature.com The resulting TBDMS derivative is significantly more volatile and less prone to thermal degradation in the hot GC injection port.

Once the derivative is separated on the GC column (typically a nonpolar phase like DB-5), it enters the mass spectrometer. Under electron ionization (EI), the derivative will fragment in a predictable manner. Characteristic fragments would include the loss of a tert-butyl group ([M-57]⁺) from the silyl (B83357) group and other cleavages along the alkyl chain, providing a fragmentation pattern that can confirm the structure of the original molecule. nist.gov

Table 3: Prospective GC-MS Parameters for a TBDMS Derivative of this compound

ParameterValue/Description
Derivatization N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, constant flow (1.2 mL/min)
Inlet Temperature 280 °C
Oven Program 100 °C hold 2 min, ramp 15 °C/min to 320 °C, hold 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600

X-ray Diffraction Analysis for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction (XRD) would offer the most definitive structural characterization in the solid state. This technique provides precise three-dimensional coordinates of each atom in the crystal lattice.

The analysis would reveal unambiguous data on bond lengths, bond angles, and torsional angles within the molecule. It would elucidate the conformation of the octyl chain and the relative orientation of the tert-butyl, carbamate, and ketone functional groups. Furthermore, XRD analysis details the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed between the N-H donor and the carbonyl (ketone or carbamate) oxygen acceptors of neighboring molecules. Such information is critical for understanding the material's bulk properties. While no public crystal structure for this specific compound is available, analysis of similar carbamates shows that the carbamate group's orientation and hydrogen bonding capabilities are key determinants of the solid-state structure. nih.gov

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

ParameterDescription
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise (x, y, z) position of every non-hydrogen atom.
Bond Lengths & Angles Exact measurements of intramolecular geometry.
Conformation The specific spatial arrangement of the molecule in the solid state.
Intermolecular Forces Identification and geometry of hydrogen bonds, van der Waals forces.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, providing a characteristic "fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations. For this compound, the spectrum is dominated by absorptions from its key functional groups. A sharp peak around 3340 cm⁻¹ corresponds to the N-H stretch of the secondary carbamate. The C-H stretching of the alkyl chains and tert-butyl group appears just below 3000 cm⁻¹. The most prominent features are the two carbonyl (C=O) stretching vibrations: the aliphatic ketone C=O stretch typically appears around 1715 cm⁻¹, while the carbamate C=O (Amide I band) is found near 1690 cm⁻¹. researchgate.netlibretexts.org Other key bands include the N-H bend (Amide II) around 1520 cm⁻¹ and the C-N stretch (Amide III) near 1250 cm⁻¹. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. While C=O stretches are also visible in Raman spectra, they are often weaker than in IR. researchgate.net However, the long aliphatic chain of the molecule would give rise to characteristic C-H bending and twisting modes in the fingerprint region (1450-800 cm⁻¹) and strong C-H stretching modes (~2900 cm⁻¹). nih.gov The C-C backbone vibrations are also typically strong in Raman spectra, providing information about the chain's conformation.

Table 5: Key Vibrational Modes for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
N-H StretchIR~3340Medium, Sharp
C-H Stretch (alkyl)IR, Raman2850–2960Strong
C=O Stretch (Ketone)IR, Raman~1715Strong (IR), Medium (Raman)
C=O Stretch (Carbamate, Amide I)IR~1690Very Strong
N-H Bend (Amide II)IR~1520Strong
C-H Bend (CH₂, CH₃)IR, Raman1365–1470Medium-Strong
C-N Stretch (Amide III)IR~1250Medium
C-O Stretch (Carbamate)IR~1160Strong

Applications in Medicinal Chemistry and Biological Research

Design and Synthesis of Bioactive Derivatives of tert-Butyl 8-oxooctylcarbamate

The dual functionality of molecules like this compound is highly advantageous in the synthesis of novel compounds for biological screening. The tert-butyloxycarbonyl (Boc) protecting group is crucial in this process, offering stability under various reaction conditions while allowing for easy removal when necessary.

Compounds containing the tert-butyl carbamate (B1207046) moiety serve as foundational precursors in the synthesis of a wide array of derivatives. The Boc group provides robust protection for amine functionalities, which is essential during synthetic transformations that might otherwise affect this reactive group. For instance, in the synthesis of a series of novel tert-butyl 2-(substituted benzamido) phenylcarbamate analogs, a related Boc-protected compound, tert-butyl 2-amino phenylcarbamate, served as the key starting material. nih.gov This precursor was condensed with various substituted carboxylic acids to produce a library of amide derivatives with potential therapeutic activities. nih.gov The aldehyde group in this compound offers a reactive handle for similar elaborations, such as reductive amination or condensation reactions, to build molecular complexity and generate new chemical entities for drug discovery pipelines. N-Protected α-amino-β-lactones, another class of compounds utilizing Boc protection, are recognized as valuable intermediates for synthesizing β-substituted alanines, which are important building blocks in medicinal chemistry. researchgate.net

The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique central to creating custom peptides. nih.govresearchgate.net In this methodology, the Boc group temporarily masks the N-terminal amine of an amino acid, allowing its carboxyl group to be coupled to another amino acid. nih.govlibretexts.org The Boc group is then removed with an acid like trifluoroacetic acid (TFA) to allow the next amino acid to be added to the growing chain. researchgate.netpeptide.com

A molecule like this compound, with its protected amine and a long alkyl chain terminating in an aldehyde, can be envisioned as a non-standard building block for incorporation into peptide or peptoid structures. The octyl chain can act as a flexible linker or a lipophilic side chain, potentially influencing the molecule's pharmacokinetic properties or its interaction with biological targets. The terminal aldehyde can be used to cyclize a peptide chain or to conjugate it to other molecules.

Investigating Structure-Activity Relationships (SAR) of this compound Analogues

A critical phase in drug discovery is the systematic investigation of how modifications to a lead compound's chemical structure affect its biological activity, a process known as Structure-Activity Relationship (SAR) studies. By creating a series of analogues where specific parts of the molecule are altered, researchers can identify the key chemical features required for the desired therapeutic effect.

In a relevant study focused on anti-inflammatory agents, a series of tert-butyl carbamate derivatives were synthesized and evaluated. nih.govresearchgate.net The core structure was systematically modified with different substituents to understand their impact on anti-inflammatory potency. The results demonstrated that the nature of these substituents significantly influenced the activity. For example, compounds featuring a 4-chloro substitution (compound 4a) and a 3,4,5-trimethoxy substitution (compound 4i) on a phenyl ring exhibited the highest anti-inflammatory activity, comparable to the standard drug used in the assay. nih.gov Conversely, a derivative with an electron-withdrawing nitro group (compound 4e) showed diminished activity. nih.gov These findings highlight how SAR studies on carbamate-containing molecules can guide the optimization of lead compounds to enhance their biological profiles.

Table 1: Anti-Inflammatory Activity of Selected tert-Butyl Carbamate Analogues

Compound ID Substituent Group % Inhibition of Paw Edema (after 12h)
4a 4-Chloro 54.130%
4i 3,4,5-Trimethoxy 54.239%

| 4e | 4-Nitro | 39.021% |

Data sourced from a study on tert-butyl 2-(substituted benzamido) phenylcarbamate analogues. nih.gov

In Vitro Biological Studies and Assays

Once novel derivatives are synthesized, their biological effects are characterized through a battery of in vitro tests. These laboratory-based assays are essential for determining a compound's potential efficacy and mechanism of action at the cellular and molecular levels.

Cell-based assays are fundamental tools for assessing the biological activity of newly synthesized compounds in a biologically relevant environment. While specific cell-based assay data for derivatives of this compound are not detailed in the provided context, the evaluation of analogous compounds provides a clear framework for how such studies would proceed. For example, the anti-inflammatory activity of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives was determined using an in vivo carrageenan-induced rat paw edema model, a standard assay to measure a compound's ability to reduce inflammation. nih.gov This type of whole-organism assay is typically preceded or supplemented by cell-based assays (e.g., using macrophage cell lines stimulated with inflammatory agents) to dissect the cellular mechanisms, such as the inhibition of pro-inflammatory cytokine production.

Many drugs exert their effects by interacting with specific enzymes, either inhibiting or activating their function. Assays that measure this interaction are crucial for drug development. In the investigation of anti-inflammatory tert-butyl carbamate derivatives, the researchers performed in silico docking studies to predict how the compounds would bind to the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net The COX-2 enzyme is a key player in the inflammatory pathway, and its inhibition is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The study found that the most active compounds showed favorable binding interactions within the active site of the COX-2 enzyme. nih.govresearchgate.net This computational analysis, combined with the in vivo activity data, strongly suggests that the therapeutic effects of these derivatives are due to enzymatic inhibition. nih.gov This approach demonstrates a common strategy where derivatives of a precursor like this compound would be tested against specific enzyme targets relevant to the disease of interest.

Table 2: List of Compounds Mentioned

Compound Name
This compound
tert-Butyl 2-amino phenylcarbamate
tert-Butyl 2-(4-chlorobenzamido)phenylcarbamate
tert-Butyl 2-(3,4,5-trimethoxybenzamido)phenylcarbamate
tert-Butyl 2-(4-nitrobenzamido)phenylcarbamate
Trifluoroacetic acid

Studies on Metabolic Stability and Biotransformation Related to the tert-Butyl Moiety

There are no specific studies available in the scientific literature detailing the metabolic stability and biotransformation of this compound. However, the metabolic fate of compounds containing a tert-butyl group is a well-documented area of research in medicinal chemistry.

The tert-butyl group is often incorporated into drug candidates to enhance properties such as potency or to act as a steric shield to protect susceptible parts of a molecule from enzymatic degradation. hyphadiscovery.com Despite its bulkiness, the tert-butyl group is susceptible to metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes. hyphadiscovery.com

The most common metabolic pathway for a tert-butyl group is hydroxylation, where one of the methyl groups is oxidized to a hydroxymethyl group. This can be further oxidized to a carboxylic acid. For example, the antihistamine terfenadine (B1681261) is metabolized by CYP3A4 through oxidation of its tert-butyl group to form fexofenadine, its active and non-cardiotoxic metabolite. hyphadiscovery.com Similarly, the t-butyl group of the endothelin receptor antagonist bosentan (B193191) is hydroxylated to an active metabolite by CYP2C9. hyphadiscovery.com

The specific CYP enzymes involved can vary. CYP3A4 and CYP2C8 are frequently implicated in the metabolism of tert-butyl moieties. hyphadiscovery.com The rate and extent of this metabolism can be a significant factor in a drug's pharmacokinetic profile, including its clearance and half-life. To improve metabolic stability, medicinal chemists sometimes replace the tert-butyl group with bioisosteres, such as a trifluoromethylcyclopropyl group, which has been shown to increase resistance to metabolic breakdown in vitro and in vivo. nih.govsemanticscholar.org Another strategy involves deuteration of the tert-butyl group, which can slow the rate of CYP-mediated oxidation and reduce clearance. hyphadiscovery.com

Table 1: Common Metabolic Pathways for the tert-Butyl Group in Drug Molecules

Metabolic Reaction Enzyme Family Primarily Involved Resulting Metabolite Example Drug
Hydroxylation Cytochrome P450 (e.g., CYP3A4, CYP2C9, CYP2C8) Hydroxylated derivative (-C(CH₃)₂CH₂OH) Bosentan, Dasabuvir hyphadiscovery.com

This table presents generalized data on the metabolism of the tert-butyl group found in various active pharmaceutical ingredients, as specific data for this compound is not available.

Applications in Chemical Biology Probes and Tools

Specific applications of this compound as a chemical biology probe or tool have not been reported in the literature. The structure of the molecule, featuring a terminal aldehyde (the "8-oxo" group) and a protected amine (the tert-butylcarbamate), suggests potential utility as a bifunctional linker or synthetic intermediate for creating such tools.

Chemical probes are small molecules used to study and manipulate biological systems. broadpharm.com The aldehyde group is a reactive electrophile that can be used to form covalent bonds with nucleophilic residues on proteins, such as lysine, making it a potential warhead for covalent probes. The tert-butoxycarbonyl (Boc) protected amine provides a stable, latent functional group. The Boc group is a common protecting group in organic synthesis because it is stable under many conditions but can be readily removed under mild acidic conditions to reveal a primary amine. researchgate.net

A molecule with this structure could theoretically be used in multi-step syntheses for creating more complex probes. For instance, the Boc-protected amine could be deprotected and then coupled to a reporter tag (like a fluorophore or biotin) or another molecule of interest. The long octyl chain provides a flexible spacer to separate the reactive aldehyde from the other functional end.

Considerations for Prodrug Design and Delivery Systems Utilizing Carbamate Linkages

While there is no information on this compound being used in prodrug design, the carbamate linkage is a key structural motif frequently employed in the development of prodrugs and drug delivery systems.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This strategy is used to overcome issues like poor solubility, low bioavailability, lack of site-specific delivery, or rapid metabolism. researchgate.net Carbamate linkages are valued in prodrug design because their stability can be tuned. They are generally more stable against chemical and enzymatic hydrolysis than ester linkages, which can help a prodrug survive first-pass metabolism in the liver. semanticscholar.org

Carbamate-based prodrugs are typically designed to be cleaved by metabolic enzymes, such as esterases or cytochrome P450 oxidases, to release the active drug at the desired site of action. semanticscholar.org The rate of this cleavage is critical; a prodrug that hydrolyzes too quickly may not offer any advantage, while one that hydrolyzes too slowly may not release the active drug in sufficient concentrations.

The carbamate in this compound is a Boc-protected amine. The Boc group itself is primarily used as a protecting group in synthesis rather than a promoiety in prodrugs intended for in vivo cleavage, as its removal requires acidic conditions not typically used for systemic drug release. However, other types of carbamate linkages, often connecting a drug's amine or hydroxyl group to a promoiety, are central to many successful prodrug strategies. For example, carbamate linkers are integral to several FDA-approved medicines and have been used to improve the pharmacokinetic profiles of drugs like the tuberculosis agent isoniazid. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Bosentan
Dasabuvir
Fexofenadine
Isoniazid

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer or Building Block for Polymer Synthesis

Theoretically, tert-Butyl 8-oxooctylcarbamate could serve as a specialized monomer or building block in polymer synthesis. The presence of the ketone and the protected amine offers several hypothetical pathways for incorporation into polymer chains.

Polymers containing ketone groups in their backbone, known as polyketones, are a class of high-performance thermoplastics. wikipedia.org These materials often exhibit high melting points, good solvent resistance, and favorable mechanical properties due to the strong intermolecular attractions between the polar ketone groups. wikipedia.orgkdfeddersen.com While typically synthesized from monomers like ethylene (B1197577) and carbon monoxide, a specialty monomer like this compound could potentially be integrated to introduce specific functionalities. wikipedia.org

The tert-butyl carbamate (B1207046) group is a well-established protecting group for amines. google.com Its inclusion in a monomer would allow for polymerization reactions that are sensitive to free amines. Subsequent deprotection of the carbamate under acidic conditions would yield a primary amine, providing a reactive site for post-polymerization modification. This approach is valuable for creating functional polymers with tailored properties.

A hypothetical polymerization process involving this compound could involve leveraging the reactivity of the ketone group or by modifying the molecule to add a polymerizable group, such as a vinyl or acrylate (B77674) moiety.

Table 1: Potential Polymerization Strategies for this compound

Polymerization Strategy Description Potential Polymer Properties
Polycondensation The ketone or a derivative could potentially react with other difunctional monomers to form the polymer backbone. Introduction of pendant carbamate groups, which can be later deprotected to amines.

| Chain-growth Polymerization | The monomer would first need to be functionalized with a polymerizable group (e.g., methacrylate). The resulting monomer could then be polymerized via methods like RAFT. nih.govacs.org | Polymers with ketone and protected amine side-chains, allowing for subsequent functionalization. nih.govacs.org |

Functionalization of Materials Surfaces

The functional groups of this compound suggest its potential for the chemical modification of material surfaces. Surface functionalization is critical for altering properties such as hydrophilicity, biocompatibility, and adhesion.

The ketone group can participate in reactions like oxime or hydrazone formation, which are known for their efficiency and selectivity. nih.gov This would allow for the immobilization of molecules containing aminooxy or hydrazide functionalities onto a surface pre-treated with this compound.

Alternatively, the tert-butyl carbamate group, after deprotection to a primary amine, can be used to graft the molecule onto surfaces containing reactive groups like carboxylic acids, aldehydes, or epoxides. The introduction of amino groups onto surfaces is a common strategy to improve properties like hydrophilicity and cytocompatibility.

Table 2: Hypothetical Surface Functionalization Approaches

Surface Functionalization Method Role of this compound Resulting Surface Properties
Immobilization via Ketone The ketone group reacts with aminooxy or hydrazide-modified surfaces. Introduction of a protected amine for further modification.

| Grafting via Deprotected Amine | The deprotected amine reacts with activated surface groups (e.g., -COOH, -CHO). | Altered surface energy, potential for improved biocompatibility. |

Development of Hybrid Materials with Controlled Architecture

Hybrid materials, which combine organic and inorganic components, can exhibit synergistic properties. The bifunctional nature of this compound makes it a candidate for linking these two phases.

For instance, the deprotected amine could be used to functionalize the surface of inorganic nanoparticles, which could then be dispersed within a polymer matrix. The ketone group could potentially interact with the polymer matrix through hydrogen bonding or be used as a site for cross-linking, leading to a well-defined hybrid material. The synthesis of novel cholinesterase inhibitors has involved the creation of hybrid molecules containing carbamate functionalities, demonstrating the versatility of this group in complex molecular design. mdpi.com

Polymerization Mechanisms Involving tert-Butyl Carbamate Moieties

The tert-butyl carbamate moiety itself does not typically participate directly in polymerization chain-propagation reactions. Its primary role is to protect a reactive amine functionality. However, the presence of this group can influence the polymerization of monomers that contain it.

In free-radical polymerization, for example, the bulky tert-butyl group could introduce steric hindrance, potentially affecting the rate of polymerization and the tacticity of the resulting polymer.

The key utility of the tert-butyl carbamate in polymer chemistry is its role in "click" chemistry and post-polymerization modification. Polymers can be synthesized with pendant tert-butyl carbamate groups, and after polymerization, the protecting group can be removed to reveal primary amines. These amines can then be used for a variety of conjugation reactions, allowing for the creation of complex and functional macromolecular architectures. This strategy is widely used in the development of materials for biomedical applications.

Theoretical and Computational Studies of Tert Butyl 8 Oxooctylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to model the electronic structure and predict the reactivity of organic compounds like tert-Butyl 8-oxooctylcarbamate.

Computational methods can be used to perform a systematic search of the potential energy surface to identify stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers can be calculated with high accuracy, allowing for the determination of the most probable structures at a given temperature. Key dihedral angles, such as those around the C-C bonds of the alkyl chain and the C-N bond of the carbamate (B1207046), are systematically rotated to map out the conformational space.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C6-C7-C8=O)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
A (Extended)180°0.0045.2
B (Folded)60°0.8520.1
C (Gauche)-60°1.2012.5
D (Partially Folded)120°1.508.3

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying the reactivity of the terminal aldehyde group, for instance, in nucleophilic addition reactions.

By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This information provides insights into the feasibility and kinetics of a particular reaction. For example, the mechanism of oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol could be computationally investigated.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations in different solvents (e.g., water, organic solvents) can reveal the influence of the environment on its conformational preferences. These simulations can track the time evolution of key dihedral angles, the end-to-end distance of the alkyl chain, and the formation of intramolecular or intermolecular hydrogen bonds. Such simulations are particularly useful for understanding the behavior of long-chain molecules in solution, including their tendency to aggregate or interact with interfaces.

Docking and Molecular Modeling for Ligand-Target Interactions of Derivatives

Derivatives of this compound could potentially be designed to interact with biological targets such as enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule (receptor).

For example, if the aldehyde group were to be modified into a pharmacologically active moiety, docking studies could be employed to predict how this new derivative would bind to the active site of a target protein. These studies provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. Such computational screening can prioritize compounds for synthesis and experimental testing.

Prediction of Spectroscopic Parameters and Collision Cross Sections

Computational chemistry can also predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using quantum mechanical methods. These predicted spectra can aid in the structural elucidation of this compound and its derivatives. Machine learning approaches are also increasingly being used to accurately predict NMR chemical shifts nih.gov.

Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be computed, yielding a theoretical IR spectrum. This can help in assigning the peaks observed in an experimental spectrum to specific molecular vibrations, such as the characteristic C=O stretching frequencies of the carbamate and aldehyde groups. DFT methods, such as B3LYP, have been shown to provide reliable predictions for the vibrational frequencies of carbonyl-containing compounds researchgate.net.

Collision Cross Section (CCS): In the context of ion mobility-mass spectrometry, the CCS is a measure of the shape and size of an ion in the gas phase. Theoretical CCS values can be calculated from the 3D structures of the ions, often obtained from DFT optimizations. These predicted CCS values can be compared with experimental measurements to provide an additional dimension of characterization for the molecule. For flexible molecules, it is crucial to consider multiple conformations and their Boltzmann-weighted contributions to the final predicted CCS value mdpi.comnih.gov.

Computational Approaches for Reaction Pathway Elucidation

Beyond the static picture provided by transition state theory, computational methods can be used to explore the full dynamics of a chemical reaction. Techniques like ab initio molecular dynamics (AIMD) can be employed to simulate the bond-breaking and bond-forming processes in real-time, providing a more complete understanding of the reaction mechanism.

For a molecule like this compound, these methods could be used to study complex, multi-step reactions or to investigate the role of solvent molecules in the reaction pathway. By elucidating the detailed mechanism, these computational approaches can provide valuable information for optimizing reaction conditions and designing more efficient synthetic routes.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for producing tert-butyl 8-oxooctylcarbamate is crucial for its broader accessibility and application. Future research will likely focus on developing novel and more sustainable synthetic pathways that adhere to the principles of green chemistry.

Current synthetic approaches often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Green chemistry metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), are increasingly being used to evaluate the environmental performance of chemical processes. whiterose.ac.uknih.govmdpi.com Future synthetic routes for this compound will aim to optimize these metrics.

Key areas for development include:

Catalytic Approaches: The use of catalytic methods, including biocatalysis, can offer milder reaction conditions and higher selectivity, reducing energy consumption and waste generation. chemistryjournals.netresearchgate.net Research into novel catalysts for the selective oxidation of the terminal alcohol precursor or the direct carbamoylation of the corresponding amino alcohol will be a significant focus.

Renewable Feedstocks: Exploring pathways that utilize renewable starting materials will be a critical aspect of sustainable synthesis. oup.com This could involve the use of bio-based platform chemicals that can be efficiently converted to the octyl backbone of the molecule.

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer improved safety, efficiency, and scalability. acs.orgunito.it Process intensification strategies, such as the use of microreactors, can lead to better control over reaction parameters and reduced environmental footprint. chemcopilot.comcetjournal.italtlaboratories.com

MetricDescriptionGoal for Sustainable Synthesis
Atom Economy The measure of the amount of starting materials that become incorporated into the final product.Maximize
Reaction Mass Efficiency The ratio of the mass of the desired product to the total mass of reactants used.Maximize
Process Mass Intensity The ratio of the total mass used in a process to the mass of the final product.Minimize

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The presence of two distinct functional groups, a tert-butoxycarbonyl (Boc)-protected amine and a terminal aldehyde, opens up a wide array of possibilities for chemical transformations. Future research will undoubtedly focus on exploring the undiscovered reactivity of this compound and developing highly selective transformations.

The aldehyde group is a versatile handle for a variety of reactions, including nucleophilic additions, oxidations, and reductions. nih.gov The Boc-protected amine, while stable under many conditions, can be deprotected to reveal a primary amine for further functionalization. rsc.orgresearchgate.netresearchgate.netnih.gov The interplay between these two functional groups is a key area for investigation.

Future research in this area will likely include:

Chemoselective Reactions: Developing reactions that selectively target either the aldehyde or the protected amine, leaving the other group intact, is of paramount importance for its use as a building block. rsc.orgmanchester.ac.uk This will enable the stepwise construction of more complex molecules.

Tandem and Cascade Reactions: Designing one-pot reactions where sequential transformations occur at both functional groups without the need for intermediate isolation will significantly improve synthetic efficiency. nih.govberkeley.edu

Orthogonal Deprotection Strategies: For applications requiring the sequential unmasking of the amine and further modification of the aldehyde-derived functionality, the development of orthogonal protection/deprotection strategies will be crucial.

Expanding Biological and Pharmacological Applications Beyond Current Paradigms

Carbamate-containing molecules have a long history of use in medicine and agriculture, exhibiting a wide range of biological activities. nih.govscielo.brresearchgate.netwikipedia.org The long alkyl chain and bifunctional nature of this compound make it an attractive scaffold for the development of novel therapeutic agents and biological probes.

The carbamate (B1207046) group can act as a key pharmacophore or a linker to attach other bioactive molecules. nih.gov The aldehyde functionality can be used to form covalent bonds with biological targets or as a point of attachment for fluorescent tags or other imaging agents.

Future research in this domain is expected to explore:

Novel Drug Conjugates: Utilizing the aldehyde for bioconjugation to proteins, peptides, or other biomolecules to create targeted drug delivery systems.

Development of Bioactive Compounds: The long alkyl chain could facilitate membrane permeability, making it a candidate for developing drugs targeting intracellular components. The carbamate moiety is a known feature in many approved drugs. nih.gov

Probes for Chemical Biology: The ability to selectively react the aldehyde allows for the development of chemical probes to study biological processes.

Potential Application AreaRationale
Anticancer Agents Carbamate moiety is present in several anticancer drugs. nih.gov
Neuroprotective Agents Carbamates are known to act on the central nervous system. researchgate.net
Antimicrobial Agents The long alkyl chain could disrupt microbial membranes.
Drug Delivery Systems Bifunctional nature allows for conjugation to targeting ligands and therapeutic payloads.

Integration into Advanced Materials Systems for Emerging Technologies

The bifunctional nature of this compound makes it a promising monomer for the synthesis of functional polymers and advanced materials. google.comacs.orgnih.govnih.govacs.org The ability to polymerize or graft this molecule onto surfaces through either the aldehyde or the deprotected amine functionality offers a route to materials with tailored properties.

The long, flexible octyl chain can impart desirable properties such as hydrophobicity and flexibility to the resulting materials. The carbamate linkage is a key structural feature in polyurethanes. wikipedia.org

Future research directions in materials science include:

Functional Polymers: Synthesis of polymers with pendant aldehyde groups for post-polymerization modification or with carbamate linkages in the main chain. nih.govnih.gov

Surface Modification: Grafting this compound onto surfaces to create functional coatings with specific chemical reactivity or biocompatibility.

Self-Assembling Systems: The amphiphilic nature of derivatives of this molecule could be exploited to create self-assembling systems such as micelles or vesicles for applications in drug delivery or nanotechnology. researchgate.netwikipedia.org

Addressing Scalability and Sustainability in Academic Production and Application

While novel applications are being explored in academic settings, the transition to larger-scale production and real-world applications presents significant challenges. Addressing the scalability and sustainability of both the synthesis of this compound and its subsequent applications is a critical area for future research.

Challenges in scaling up chemical processes often include issues with heat transfer, mixing, and purification. chemicatimes.com The principles of green chemistry and process intensification are key to overcoming these hurdles. unito.itchemcopilot.comcetjournal.italtlaboratories.comnih.gov

Key challenges and research opportunities include:

Process Optimization: Developing robust and scalable synthetic protocols that minimize the use of hazardous solvents and reagents.

Cost-Effectiveness: Reducing the cost of production to make the compound economically viable for a wider range of applications.

Interdisciplinary Approaches in this compound Research

The full potential of this compound will only be realized through interdisciplinary collaboration. Its versatility makes it a molecule of interest to organic chemists, materials scientists, biologists, and chemical engineers.

Synergistic research efforts will be essential to bridge the gap between fundamental research and practical applications. For example, collaboration between synthetic chemists and materials scientists could lead to the development of novel functional polymers, while partnerships between medicinal chemists and biologists could accelerate the discovery of new therapeutic applications.

Future interdisciplinary research could focus on:

Bio-inspired Materials: Combining the chemical reactivity of this compound with principles of molecular self-assembly to create new biomaterials.

Chemical Biology Tools: Developing new probes and assays based on this molecule to investigate complex biological systems.

Sustainable Technologies: Integrating green chemistry and engineering principles to develop environmentally benign processes for the production and application of this compound.

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